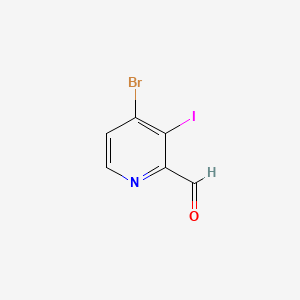
4-Bromo-3-iodopicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-iodopicolinaldehyde is a heterocyclic organic compound that belongs to the family of picolinaldehydes It is characterized by the presence of both bromine and iodine atoms attached to a pyridine ring, specifically at the 4 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodopicolinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 3-iodopyridine followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and formylation reagents like Vilsmeier-Haack reagent.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-iodopicolinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products:
- Substituted picolinaldehydes
- Picolinic acids
- Alcohol derivatives
- Coupled aromatic compounds
Scientific Research Applications
4-Bromo-3-iodopicolinaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Potential precursor for bioactive compounds and probes for biological studies.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodopicolinaldehyde is primarily based on its ability to undergo various chemical transformations. The presence of both bromine and iodine atoms makes it a versatile intermediate for cross-coupling reactions, enabling the formation of diverse molecular structures. Its aldehyde group can participate in nucleophilic addition reactions, further expanding its utility in organic synthesis.
Comparison with Similar Compounds
- 4-Bromo-3-chloropicolinaldehyde
- 4-Bromo-3-fluoropicolinaldehyde
- 4-Iodo-3-chloropicolinaldehyde
Comparison: 4-Bromo-3-iodopicolinaldehyde is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity compared to other halogenated picolinaldehydes. The combination of these halogens allows for selective functionalization and diverse synthetic applications, making it a valuable compound in organic chemistry.
Properties
Molecular Formula |
C6H3BrINO |
|---|---|
Molecular Weight |
311.90 g/mol |
IUPAC Name |
4-bromo-3-iodopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3BrINO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H |
InChI Key |
FZSCXYDMPUNOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















